molecular formula C13H16O B2562329 1-(1-Phenylcyclopentyl)ethan-1-one CAS No. 4046-09-7

1-(1-Phenylcyclopentyl)ethan-1-one

Cat. No.: B2562329
CAS No.: 4046-09-7
M. Wt: 188.27
InChI Key: FYZSUFJYONELHJ-UHFFFAOYSA-N
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Description

1-(1-Phenylcyclopentyl)ethan-1-one is a ketonic compound characterized by a cyclopentyl ring substituted with a phenyl group and an acetyl moiety. Its structure combines aromatic (phenyl) and alicyclic (cyclopentyl) features, making it a versatile intermediate in organic synthesis and pharmaceutical research. The ketone group confers electrophilic reactivity, enabling participation in condensation, nucleophilic addition, and cyclization reactions.

Properties

IUPAC Name

1-(1-phenylcyclopentyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZSUFJYONELHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4046-09-7
Record name 1-(1-phenylcyclopentyl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenylcyclopentyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of cyclopentanone with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylcyclopentyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(1-Phenylcyclopentyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclopentyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, influencing cellular processes. The phenyl group may interact with aromatic receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent/Modification Key Features References
1-(1-Chlorocyclopentyl)ethan-1-one Chlorine at cyclopentyl position Higher electrophilicity due to electron-withdrawing Cl; potential for SN reactions
Cyclopentyl(phenyl)methanone Direct cyclopentyl-phenyl linkage Simpler structure; lacks ethanone chain, reducing steric hindrance
1-(Benzofuran-2-yl)ethan-1-one Benzofuran ring instead of phenyl Enhanced conjugation; demonstrated antimicrobial activity
1-[3-(Dimethylamino)phenyl]ethan-1-one Dimethylamino group on phenyl ring Increased solubility and basicity; used as a pharmaceutical intermediate
1-Acetylcyclopentene Cyclopentene ring (unsaturated) Planar structure with conjugated double bond; altered reactivity in Diels-Alder reactions

Key Insights :

  • Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity at the carbonyl, favoring nucleophilic attacks.
  • Aromatic heterocycles (e.g., benzofuran in ) improve biological activity via π-π interactions with target proteins.
  • Unsaturation (e.g., cyclopentene in ) alters electronic properties and reactivity compared to saturated analogues.

Key Insights :

  • Nucleophilic substitutions (e.g., ) achieve high yields under mild conditions.
  • Transition metal catalysis (e.g., Suzuki coupling in ) enables aryl group introductions but requires stringent conditions.

Physicochemical Properties

Table 3: Physical Properties and Stability

Compound Name Melting Point (°C) Solubility Stability Notes References
1-(1-Chlorocyclopentyl)ethan-1-one Not reported Low in polar solvents Sensitive to hydrolysis due to Cl
1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one 57–58 Soluble in DMF Stable under inert conditions
1-(Benzofuran-2-yl)ethan-1-one 80–82 Ethanol, DCM Photostable; hygroscopic

Key Insights :

  • Bulkier substituents (e.g., phenylcyclopentyl) reduce solubility in polar solvents.
  • Sulfonyl groups (e.g., ) improve crystallinity and thermal stability.

Key Insights :

  • Ketones serve as precursors for hydrazides (e.g., ) and chalcones (e.g., ), critical in drug design.
  • Sulfone-directed catalysis (e.g., ) enables enantioselective transformations, valuable in agrochemical synthesis.

Biological Activity

1-(1-Phenylcyclopentyl)ethan-1-one, also known as a derivative of arylcycloalkylamines, has garnered attention in pharmacological research for its potential biological activities. This compound is structurally characterized by a cyclopentane ring attached to a phenyl group and an ethanone moiety, which may contribute to its diverse pharmacological properties.

The chemical structure of this compound can be represented as follows:

C13H16O\text{C}_{13}\text{H}_{16}\text{O}

This compound is known for its lipophilicity, which enhances its ability to cross biological membranes, potentially leading to various biological effects.

Biological Activities

Research into the biological activity of this compound has identified several key areas of interest:

1. Neuroprotective Effects

Studies indicate that derivatives of arylcycloalkylamines, including this compound, exhibit neuroprotective properties. These compounds may protect neuronal cells from damage associated with neurodegenerative diseases. The neuroprotective mechanism is often attributed to the modulation of neurotransmitter systems, particularly through the enhancement of GABAergic activity and inhibition of glutamatergic excitotoxicity .

2. Analgesic Properties

Preclinical studies suggest that this compound may possess analgesic effects, making it a candidate for pain management therapies. The analgesic action is likely mediated through interactions with pain pathways in the central nervous system, potentially influencing opioid receptors .

3. Antidepressant Activity

Research has indicated that this compound may have antidepressant-like effects. This activity could be linked to its influence on serotonin and norepinephrine levels in the brain, similar to other known antidepressants .

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, including serotonin (5-HT), dopamine (D), and GABA receptors, leading to altered neurotransmission.
  • Enzyme Modulation : It may inhibit specific enzymes involved in neurotransmitter metabolism, enhancing the availability of key neurotransmitters in the synaptic cleft.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study A Demonstrated neuroprotective effects in vitro using neuronal cell lines. The compound reduced oxidative stress markers significantly.
Study B Reported analgesic effects in animal models of pain, with a notable reduction in pain scores compared to controls.
Study C Showed antidepressant-like behavior in rodent models, with increased locomotor activity and reduced immobility in forced swim tests.

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